molecular formula C8H18N2O3 B1615961 Bis(2-ethoxyethyl)nitrosoamine CAS No. 67856-66-0

Bis(2-ethoxyethyl)nitrosoamine

Cat. No.: B1615961
CAS No.: 67856-66-0
M. Wt: 190.24 g/mol
InChI Key: WMLYEFMAENPHOC-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl)nitrosoamine is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a nitrosamine derivative commonly used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethoxyethyl)nitrosoamine typically involves the reaction of 2-ethoxyethanol with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired nitrosoamine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethoxyethyl)nitrosoamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(2-ethoxyethyl)nitrosoamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bis(2-ethoxyethyl)nitrosoamine involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include DNA alkylation and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosodibutylamine (NDBA)
  • N-nitrosodiisopropylamine (NDIPA)

Uniqueness

Bis(2-ethoxyethyl)nitrosoamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxyethyl groups provide enhanced solubility and reactivity compared to other nitrosamines.

Properties

IUPAC Name

N,N-bis(2-ethoxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-3-12-7-5-10(9-11)6-8-13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYEFMAENPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CCOCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218096
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00146 [mmHg]
Record name N-Nitrosobis(2-ethoxyethyl)amine
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CAS No.

67856-66-0
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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